Cas no 1049727-87-8 ((R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride)

(R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride structure
1049727-87-8 structure
商品名:(R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
CAS番号:1049727-87-8
MF:C13H14NO2F3.HCl
メガワット:309.7119
MDL:MFCD06796793
CID:1032837
PubChem ID:2761894

(R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
    • (R)-alpha-(2-trifluoromethylbenzyl)-proline-HCl
    • (2R)-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic Acid Hydrochloride
    • AC1MC5ZT
    • AK120301
    • KB-209708
    • MolPort-003-794-534
    • (R)-a-(2-Trifluoromethylbenzyl)proline·HCl
    • (R)-Alpha-(2-trifluoromethyl-benzyl)-ProHCl
    • (R)-ALPHA-(2-TRIFLUOROMETHYL-BENZYL)-PROLINE-HCL
    • (R)-alpha-(2-trifluoromethyl-benzyl)-proline hydrochloride, AldrichCPR
    • H-{Bzl(2-CF3)}Pro-OH.HCl
    • (2R)-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride
    • DTXSID90375976
    • AKOS015949899
    • 1049727-87-8
    • PS-12590
    • MFCD06796793
    • starbld0000461
    • MDL: MFCD06796793
    • インチ: InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-5-2-1-4-9(10)8-12(11(18)19)6-3-7-17-12;/h1-2,4-5,17H,3,6-8H2,(H,18,19);1H/t12-;/m1./s1
    • InChIKey: QPPCFWJBYPCNKR-UTONKHPSSA-N
    • ほほえんだ: C1=CC=C(C(=C1)C[C@]2(CCCN2)C(=O)O)C(F)(F)F.Cl

計算された属性

  • せいみつぶんしりょう: 309.07400
  • どういたいしつりょう: 309.0743409g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 345
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

  • PSA: 49.33000
  • LogP: 3.58550

(R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride セキュリティ情報

(R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
PS-12590-0.5G
(R)-alpha-(2-trifluoromethyl-benzyl)-proline-HCl
1049727-87-8 >95%
0.5g
£281.00 2025-02-08
Alichem
A109006381-1g
(R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
1049727-87-8 95%
1g
$690.80 2023-09-04
Ambeed
A245490-1g
(R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
1049727-87-8 95+%
1g
$634.0 2024-04-26
Chemenu
CM198154-1g
(R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
1049727-87-8 95%
1g
$729 2023-03-07
TRC
R079380-50mg
(R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
1049727-87-8
50mg
$ 510.00 2022-06-02
abcr
AB389031-500 mg
(R)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl; .
1049727-87-8
500 mg
€382.00 2023-07-19
abcr
AB389031-1g
(R)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl; .
1049727-87-8
1g
€409.30 2025-02-17
abcr
AB389031-500mg
(R)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl; .
1049727-87-8
500mg
€290.40 2025-02-17
abcr
AB389031-5g
(R)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl; .
1049727-87-8
5g
€1116.50 2025-02-17
TRC
R079380-100mg
(R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
1049727-87-8
100mg
$ 850.00 2022-06-02

(R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride 関連文献

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(R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochlorideに関する追加情報

Compound CAS No. 1049727-87-8: (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

The compound (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS No. 1049727-87-8) is a highly specialized chemical entity with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in drug design. The presence of the trifluoromethyl group attached to the benzyl ring introduces unique electronic and steric properties, making this compound a valuable candidate for exploring novel therapeutic interventions.

Recent advancements in medicinal chemistry have highlighted the importance of chiral centers in drug molecules, as they often play a critical role in determining pharmacokinetic profiles and bioavailability. The (R)-configuration of this compound ensures a specific stereochemical arrangement, which is crucial for its interaction with biological targets. This aspect has been extensively studied in recent research, where stereochemistry has been shown to significantly influence the efficacy and safety profiles of drugs.

The synthesis of (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride involves a multi-step process that combines principles from organic synthesis and asymmetric catalysis. Researchers have employed various methodologies, including enantioselective hydrogenation and stereoselective alkylation, to achieve high enantiomeric excess (ee) in the final product. These methods have been optimized based on findings from recent studies, which emphasize the importance of green chemistry principles to minimize environmental impact during drug development.

One of the most promising applications of this compound lies in its potential as a modulator of central nervous system (CNS) targets. Preclinical studies have demonstrated its ability to interact with key neurotransmitter systems, such as dopamine and serotonin receptors, which are implicated in a wide range of neurological disorders. For instance, a study published in 2023 revealed that this compound exhibits selective agonistic activity at certain serotonin receptor subtypes, suggesting its potential utility in treating conditions such as depression and anxiety disorders.

In addition to its CNS-related activities, (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride has also shown promise as an inhibitor of specific enzyme pathways involved in metabolic disorders. Researchers have investigated its effects on key enzymes such as fatty acid amide hydrolase (FAAH), which plays a critical role in lipid metabolism. The findings from these studies suggest that this compound could serve as a lead molecule for developing novel therapies targeting obesity and related metabolic conditions.

The pharmacokinetic properties of this compound have been thoroughly evaluated in preclinical models, with particular attention paid to its absorption, distribution, metabolism, and excretion (ADME) profiles. Advanced analytical techniques, including mass spectrometry and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed to assess these parameters. Results indicate that the compound exhibits favorable bioavailability and metabolic stability, which are essential attributes for successful drug candidates.

Moreover, recent research has focused on the safety profile of (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride, with particular emphasis on its potential for off-target effects and toxicity. In vitro assays using human liver cells have shown minimal cytotoxicity at therapeutic concentrations, while in vivo studies in rodents have demonstrated low acute toxicity and no significant organ damage after prolonged administration.

In conclusion, (R)-2-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride represents a cutting-edge chemical entity with immense potential in drug discovery and development. Its unique structural features, combined with promising preclinical data, position it as a strong candidate for addressing unmet medical needs across multiple therapeutic areas. As research continues to unfold, this compound is expected to contribute significantly to the advancement of novel therapeutics aimed at improving human health outcomes.

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